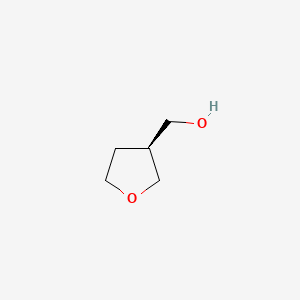

(S)-(Tetrahydrofuran-3-yl)methanol

Description

Significance as a Chiral Building Block in Modern Chemical Research

The utility of (S)-(Tetrahydrofuran-3-yl)methanol as a chiral building block is rooted in its ability to serve as a versatile scaffold for the introduction of chirality in a predictable manner. guidechem.com Chemists utilize this compound as a starting point, confident that the stereochemistry at the 3-position will be faithfully transferred to more complex products. This is a cornerstone of "chiral pool synthesis," an efficient strategy that leverages naturally occurring or readily available chiral molecules to construct enantiomerically pure targets. ru.nlrsc.org

The presence of the primary hydroxyl group provides a reactive handle for a wide range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or substituted with other functional groups, allowing for the elaboration of the molecular framework. This versatility has led to its use in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it serves as a key intermediate in the synthesis of certain therapeutic agents, where the tetrahydrofuran (B95107) motif is a crucial component of the final drug structure.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(3S)-oxolan-3-yl]methanol nih.gov |

| Molecular Formula | C₅H₁₀O₂ nih.govsigmaaldrich.com |

| Molecular Weight | 102.13 g/mol nih.govsigmaaldrich.com |

| CAS Number | 124391-75-9 nih.govsigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | Typically ≥98% sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Overview of Stereochemical Importance in Target Molecule Synthesis

The concept of stereoisomerism is central to understanding the significance of this compound. Molecules that are non-superimposable mirror images of each other are called enantiomers. While they often share identical physical properties, their biological effects can differ dramatically. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The specific (S)-configuration of this compound is therefore not arbitrary. When incorporated into a larger molecule, it imparts a specific three-dimensional shape that is often essential for its intended biological function. The use of the corresponding (R)-enantiomer would result in a final product with a different spatial arrangement, which could be less active or even have an entirely different and potentially undesirable biological profile.

The synthesis of potent inhibitors for certain enzymes has demonstrated the critical role of the 3-(S)-THF (tetrahydrofuran) moiety. In some cases, the inclusion of a carbamate (B1207046) derived from 3-(S)-THF has led to exceptionally potent inhibitors in antiviral assays. nih.gov This highlights how the specific stereochemistry of this building block can profoundly influence the potency and efficacy of a drug candidate. nih.gov The ability to selectively synthesize one enantiomer over the other is a critical challenge in modern drug discovery, and the availability of chiral building blocks like this compound is a key enabler of this endeavor. rsc.org

Table 2: Research Findings on the Application of this compound

| Application Area | Research Finding |

|---|---|

| Pharmaceutical Synthesis | Serves as an intermediate in the synthesis of various drugs and therapeutic agents. |

| Antiviral Research | The 3-(S)-THF carbamate has been shown to be a potent component in some antiviral inhibitors. nih.gov |

| Asymmetric Synthesis | Utilized as a chiral building block to introduce specific stereochemistry into complex molecules. guidechem.combldpharm.com |

| Organic Chemistry | The hydroxymethyl group can be modified through oxidation, reduction, and substitution reactions to create a variety of derivatives. |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for S Tetrahydrofuran 3 Yl Methanol and Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. For (S)-(Tetrahydrofuran-3-yl)methanol, several strategies are employed to achieve high enantiomeric purity.

Chiral Resolution Techniques for Tetrahydrofuran (B95107) Alcohols

Chiral resolution is a classical yet effective method for separating a racemic mixture of tetrahydrofuran alcohols into its constituent enantiomers. This approach often involves the use of a chiral resolving agent to form diastereomeric derivatives that can be separated by physical means such as crystallization or chromatography. google.comgoogle.com

One notable method for the resolution of (±)-tetrahydrofuran-3-methanol involves the use of D-(+)-10-camphorsulfonic acid. This technique is particularly efficient as it can overcome the typical 50% yield limitation of classical resolution by inducing configuration inversion during crystallization, leading to high enantiomeric purity of the desired (S)-enantiomer.

Another approach involves the reaction of the racemic alcohol with an optically active organic acid to form diastereomeric esters. These esters can then be separated, and subsequent hydrolysis yields the individual (R) and (S) enantiomers of the alcohol. google.com Similarly, chiral lactones can be reacted with racemic alcohols to form diastereomeric ethers, which are then separated and hydrolyzed to provide the resolved alcohols. google.com The use of boric acid in conjunction with chiral diols like 1,1'-bi-2-naphthol (B31242) has also been reported for the resolution of racemic amino alcohols, a strategy that could be adapted for tetrahydrofuran alcohols. acs.org

Table 1: Chiral Resolution Techniques

| Resolving Agent | Technique | Key Features |

| D-(+)-10-camphorsulfonic acid | Crystallization-induced asymmetric transformation | Overcomes 50% yield limit, high enantiomeric purity. |

| Optically active organic acids | Diastereomeric ester formation and separation | General method for resolving racemic alcohols. google.com |

| Chiral lactones | Diastereomeric ether formation and separation | Applicable to a range of alcohols. google.com |

| Boric acid and chiral diols | Diastereomeric complex formation | Potential for broader application. acs.org |

Asymmetric Catalysis in Tetrahydrofuran Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to constructing the chiral tetrahydrofuran ring with high enantioselectivity. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a ring-forming reaction.

One strategy is the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been shown to effectively mediate this transformation, providing tetrahydrofuran rings with excellent enantioselectivities even at low catalyst loadings and ambient temperatures. organic-chemistry.orgacs.org

Another approach involves the nickel-photoredox α-arylation of tetrahydrofuran. While initially developed as a racemic method, an asymmetric variant has been explored using chiral BOX ligands. This research has not only aimed to produce enantiomerically enriched tetrahydrofuran derivatives but has also provided deeper mechanistic insights into the reaction, revealing a complex interplay between the halide identity of the substrate and the nickel source. chemrxiv.org

Furthermore, the systematic synthesis of bis-THF ring cores, which are key structural motifs in annonaceous acetogenins, has been achieved through asymmetric alkynylation followed by stereodivergent THF ring formation. nih.gov This highlights the potential of asymmetric catalysis in constructing complex molecules containing the tetrahydrofuran scaffold.

Table 2: Asymmetric Catalysis in Tetrahydrofuran Ring Formation

| Reaction Type | Catalyst System | Key Features |

| Asymmetric Cycloetherification | Cinchona-alkaloid-thiourea organocatalysts | High enantioselectivity, mild conditions. organic-chemistry.orgacs.org |

| Asymmetric α-Arylation | Nickel-photoredox with chiral BOX ligands | Mechanistic complexity, potential for enantioselectivity. chemrxiv.org |

| Stereodivergent THF Formation | Asymmetric alkynylation | Synthesis of complex bis-THF structures. nih.gov |

Enantioselective Epoxide Ring-Opening and Hydroxymethylation Approaches

The enantioselective ring-opening of meso-epoxides is a well-established and powerful strategy for the synthesis of enantioenriched β-functionalized alcohols, including precursors to this compound. organicreactions.org This desymmetrization of a prochiral epoxide with a nucleophile, catalyzed by a chiral catalyst, can lead to the formation of a single enantiomer of the product with high selectivity. organicreactions.org

Various chiral catalysts have been developed for this purpose, including those based on scandium and other metals complexed with chiral ligands like bipyridines. researchgate.net These catalytic systems can facilitate the ring-opening of meso-epoxides with a range of nucleophiles, including alcohols and thiols, often with high enantioselectivity. researchgate.net Halohydrin dehalogenases are enzymes that can also catalyze the enantioselective ring-opening of epoxides, offering a biocatalytic route to chiral building blocks. nih.gov

For the synthesis of this compound specifically, a common approach involves the enantioselective ring-opening of an appropriate epoxide followed by a hydroxymethylation step. For instance, (R)-tert-butyldimethylsilane-protected epoxide intermediates can be reacted with methanol (B129727) in the presence of a catalytic amount of acetyl chloride to yield the desired product with high enantiomeric purity.

Catalytic hydroxymethylation itself can also be performed enantioselectively. Photoredox catalysis, for example, can be used for the hydroxymethylation of ketones and keto esters, which can then be further transformed into chiral tetrahydrofuran derivatives. beilstein-journals.org

Table 3: Enantioselective Epoxide Ring-Opening and Hydroxymethylation

| Method | Catalyst/Reagent | Key Features |

| Enantioselective Epoxide Ring-Opening | Chiral metal catalysts (e.g., Sc-bipyridine) | Desymmetrization of meso-epoxides, high enantioselectivity. researchgate.net |

| Biocatalytic Epoxide Ring-Opening | Halohydrin dehalogenases | Enzymatic, high enantioselectivity. nih.gov |

| Epoxide Ring-Opening/Hydroxymethylation | (R)-TBDMS-protected epoxide, methanol, acetyl chloride | Specific for this compound synthesis. |

| Photocatalytic Hydroxymethylation | Photoredox catalysts | Enantioselective introduction of hydroxymethyl group. beilstein-journals.org |

Total Synthesis Approaches Utilizing Chiral Pool Starting Materials

Total synthesis from readily available chiral starting materials, known as the chiral pool, is another important strategy for obtaining enantiomerically pure compounds like this compound.

Derivation from Lactone Carboxylic Acids

The transformation of the lactone carboxylic acid skeleton to the tetrahydrofuran ring often involves a reduction step. While direct reduction with reagents like borane-dimethyl sulfide (B99878) complex has been explored, a more general approach involves a multi-step sequence. researchgate.net For instance, the total synthesis of (-)-Saudin involved the transformation of a carboxylic acid to a lactone, which was then further elaborated. nih.gov

Application of Pantolactones in Chiral Tetrahydrofuran Construction

Pantolactones, which are commercially available in both enantiopure forms, are excellent chiral pool starting materials for the synthesis of chiral tetrahydrofuran building blocks. ncl.res.inresearchgate.netsci-hub.se Their rigid structure and multiple functional groups allow for stereocontrolled transformations into a variety of substituted tetrahydrofurans.

A short and efficient synthetic route has been developed to access chiral 4,4-dimethyltetrahydrofuran derivatives from D-(-)- or L-(+)-pantolactone. ncl.res.insci-hub.se These building blocks can be functionalized with groups such as alcohols, azides, and amines, making them valuable intermediates in medicinal chemistry. researchgate.netsci-hub.se For example, these synthesized building blocks have been utilized in the synthesis of analogues of the HIV protease inhibitor amprenavir (B1666020) and the anti-diabetic drug empagliflozin. ncl.res.insci-hub.se The introduction of substituents on the tetrahydrofuran ring, such as the dimethyl groups in this case, can also help to improve the pharmacokinetic properties of drugs by blocking metabolic pathways. sci-hub.se

Reductive Processes in the Formation of Chiral Tetrahydrofuran Alcohols

The formation of chiral tetrahydrofuran alcohols, including the target compound this compound, frequently employs reductive processes that are crucial for establishing the desired stereochemistry. These methods primarily involve the reduction of cyclic ketones and esters, as well as catalytic hydrogenation.

Catalytic hydrogenation is a versatile technique for the synthesis of chiral alcohols from various precursors. Heterogeneous catalytic hydrogenation, utilizing transition metals like palladium, platinum, nickel, and rhodium on solid supports such as carbon, alumina, or silica, is effective for reducing olefins and acetylenes to saturated hydrocarbons. vanderbilt.edu The choice of solvent and the steric environment of the substrate can influence the stereochemical outcome of the hydrogenation. vanderbilt.edu

For the synthesis of chiral secondary alcohols, asymmetric hydrogenation of prochiral ketones is a key strategy. nih.gov Iridium complexes with ferrocene-based phosphine-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of simple ketones. organic-chemistry.org Similarly, exo-α,β-unsaturated cyclic ketones can be selectively hydrogenated to yield chiral allylic alcohols. organic-chemistry.org

The synthesis of this compound analogues, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of some HIV protease inhibitors, has been achieved through routes involving hydrogenation. researchgate.netresearchgate.net In one such synthesis, a palladium on carbon (Pd/C) catalyst was used for a hydrogenation step. researchgate.net

The reduction of cyclic ketones and esters is a fundamental approach to producing chiral tetrahydrofuran alcohols. A variety of reducing agents and catalytic systems have been developed to achieve high enantioselectivity.

The reduction of prochiral ketones to chiral secondary alcohols is a well-established method. nih.gov Oxazaborolidine-catalyzed asymmetric borane (B79455) reduction (CBS reduction) is a prominent example, providing access to chiral secondary alcohols in good yields and high enantiomeric excess. nih.gov For instance, the reduction of α-tetralone, a cyclic aryl ketone, using a chiral lactam alcohol and borane-tetrahydrofuran (B86392) complex yielded the corresponding alcohol with good enantioselectivity. nih.gov Borane in tetrahydrofuran is also recognized as a stereoselective reducing agent for converting cyclic ketones to the thermodynamically more stable alcohols. researchgate.netacs.org

The reduction of esters is another important pathway. For example, the synthesis of a C1–C16 fragment of a natural product involved the reduction of an ester functionality with lithium borohydride (B1222165) (LiBH₄) to yield a diol, which is a precursor to a substituted tetrahydrofuran ring. acs.org Similarly, the reduction of lactones, which are cyclic esters, is a common strategy. The reduction of (S)-5-hydroxymethyl-2,3-dihydrofuran-2(3H)-one with diisobutylaluminium hydride (DIBAL-H) at low temperatures yields a hemiacetal that can be further elaborated to form substituted tetrahydrofurans. acs.org

The following table summarizes various reductive methods used in the synthesis of chiral alcohols, including those applicable to tetrahydrofuran derivatives.

Table 1: Reductive Methods for Chiral Alcohol Synthesis

| Precursor Type | Reducing Agent/Catalyst | Product Type | Key Features |

| Prochiral Ketones | Oxazaborolidine-Borane Complex | Chiral Secondary Alcohols | High enantioselectivity (e.g., up to 98% ee for some aryl methyl ketones). nih.gov |

| Cyclic Ketones | Borane in Tetrahydrofuran | Thermodynamically More Stable Alcohols | Stereoselective reduction. researchgate.netacs.org |

| Esters | Lithium Borohydride (LiBH₄) | Diols/Alcohols | Effective for reducing ester functionalities. acs.org |

| Lactones | Diisobutylaluminium Hydride (DIBAL-H) | Hemiacetals/Diols | Allows for further functionalization. acs.org |

| α,β-Unsaturated Ketones | Iridium-Phosphine-Oxazoline Complex | Chiral Allylic Alcohols | Regiospecific hydrogenation. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is driven by the need for more sustainable and environmentally friendly chemical processes. colab.wsscispace.com This involves developing synthetic routes that minimize waste, use less hazardous substances, and employ renewable resources and energy-efficient conditions. sigmaaldrich.com

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the design of synthetic pathways that are inherently safer and produce less waste. whiterose.ac.uk For instance, a practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, an analogue of this compound, utilizes organocatalysis, which is considered an environmentally benign approach. researchgate.net This particular synthesis is notable because it reduces the amount of catalyst needed and allows for the use of intermediates without purification, thus minimizing waste. researchgate.net

Biocatalysis offers another green approach to synthesizing chiral alcohols. The use of enzymes, such as those from Daucus carota (carrot) root cells, can achieve the reduction of various prochiral ketones in an aqueous medium under mild conditions, representing an environmentally benign method. organic-chemistry.org The synthesis of (S)-tetrahydrofuran-3-ol, a crucial intermediate for the HIV inhibitor Amprenavir, highlights the demand for practical and green approaches for preparing enantiomeric alcohols. researchgate.net

Continuous-flow chemistry is also emerging as a tool to improve the manufacture of active pharmaceutical ingredients (APIs) by enhancing safety and efficiency. researchgate.net

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents is critical in green chemistry. The ideal solvent should be non-toxic, readily available from renewable sources, and easily recyclable. d-nb.info While tetrahydrofuran (THF) is a common solvent in many chemical reactions, its tendency to form peroxides raises safety concerns. sigmaaldrich.comnih.gov

Greener alternatives to traditional solvents are being actively sought. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, is an example of a more environmentally friendly alternative to THF. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another proven alternative that can offer better yields and higher selectivity while being more stable against peroxide formation. sigmaaldrich.com The use of water as a solvent, when possible, is highly desirable from a green chemistry perspective. For example, an on-water iridium(III)-diamine catalytic system has been developed for the efficient and environmentally friendly transfer hydrogenation of aldehydes. organic-chemistry.org

The development of syntheses that utilize non-toxic, easily handled reagents is also a priority. Ammonia borane, for instance, has been used for the chemoselective reduction of carbonyl compounds in water, offering a greener alternative to many traditional reducing agents. researchgate.net

The following table highlights some sustainable solvents and their advantages over traditional solvents.

Table 2: Sustainable Solvents and Their Properties

| Sustainable Solvent | Traditional Counterpart | Key Advantages | Source |

| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Derived from renewable resources, offers economic and environmental benefits. sigmaaldrich.com | Corncobs, bagasse sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Tetrahydrofuran (THF), Dioxane | More stable, resists peroxide formation, can provide better yields and selectivity. sigmaaldrich.com | Zeon Corporation sigmaaldrich.com |

| Water | Organic Solvents | Non-toxic, abundant, environmentally benign. organic-chemistry.org | Natural |

Application As a Chiral Intermediate in Target Oriented Synthesis

Role in Pharmaceutical Intermediate Synthesis

The precise three-dimensional structure of drug molecules is critical to their biological function, and (S)-(Tetrahydrofuran-3-yl)methanol provides a scaffold to introduce the necessary chirality into pharmaceutical compounds. Chiral tetrahydrofuran (B95107) derivatives are present in numerous natural products and synthetic drugs, underscoring their importance in medicinal chemistry chemistryviews.org.

The synthesis of single-enantiomer drugs is a primary objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with inactive or harmful isomers. This compound serves as a key precursor for drug candidates where the tetrahydrofuran motif is essential for binding to biological targets. The stereospecific nature of this alcohol makes it a valuable starting material in asymmetric synthesis, allowing for the construction of complex molecules with high enantiomeric purity . Chiral tetrahydrofuran derivatives are integral to the structure of various therapeutic agents, demonstrating the versatility of this structural unit chemistryviews.orgresearchgate.net.

Table 1: Therapeutic Areas Utilizing Chiral Tetrahydrofuran Intermediates

| Therapeutic Area | Example Drug Class | Significance of Chiral THF Moiety |

| Virology | HIV Protease Inhibitors | Forms key interactions within the enzyme's active site. |

| Oncology | Anticancer Agents | Serves as a rigid scaffold for pharmacophore presentation. |

| Endocrinology | Hypoglycemic Drugs | Contributes to the specific conformation required for receptor binding. |

The utility of this compound is well-documented in the synthesis of specific, high-value therapeutic agents, particularly in antiviral research.

HIV Protease Inhibitors: Substituted tetrahydrofuran derivatives are crucial components designed to act as P2 ligands in a number of potent HIV-1 protease inhibitors. These THF moieties are engineered to optimize hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease active site. The synthesis of these ligands is often carried out in an enantioselective manner to ensure the correct stereochemistry for effective enzyme inhibition. While not always starting directly from this compound, the creation of enantiomerically pure functionalized tetrahydrofurans is a key step in the synthesis of these antiviral compounds.

Although phosphodiesterase 9 (PDE9) inhibitors are an important class of therapeutic agents, the direct application of this compound as an intermediate in their synthesis is not prominently documented in available research literature.

Utility in Agrochemical Development

In the field of agrochemicals, the demand for highly effective and selective pesticides with favorable environmental profiles has driven the development of complex synthetic molecules. This compound and its derivatives have emerged as important intermediates in this sector.

The tetrahydrofuran ring system is a core structural feature in several modern agrochemicals. Its inclusion in a molecule can influence properties such as systemic activity, metabolic stability, and target-site binding. The use of a chiral building block like this compound allows for the synthesis of single-isomer agrochemicals, which can lead to increased potency and selectivity, thereby reducing the required application rates and minimizing off-target effects.

A significant application of this compound is in the synthesis of third-generation neonicotinoid insecticides. It is a key intermediate in the production of Dinotefuran (also known as MTI-446) google.comglpbio.com. Dinotefuran's structure features a (tetrahydro-3-furyl)methyl group, which is critical for its insecticidal activity nih.gov. The synthesis involves converting this compound into a more reactive intermediate, such as (tetrahydrofuran-3-yl)-methanamine, which is then incorporated into the final molecule nih.govresearchgate.netgoogle.com. The insecticidal efficacy of such compounds can be highly dependent on stereochemistry, making the use of an enantiomerically pure starting material like this compound highly advantageous.

Table 2: Role of this compound in Dinotefuran Synthesis

| Precursor / Intermediate | Chemical Name | Role in Synthesis |

| Starting Material | This compound | Provides the chiral tetrahydrofuran core structure. |

| Key Intermediate | (Tetrahydrofuran-3-yl)-methanamine | Formed from the starting material; acts as the amine component for guanidine (B92328) formation nih.govgoogle.com. |

| Final Product | Dinotefuran | A neonicotinoid insecticide with a (tetrahydro-3-furyl)methyl group essential for its bioactivity nih.gov. |

Application in Material Science and Specialty Chemicals

The functional groups and chiral nature of this compound suggest its potential utility in material science and the synthesis of specialty chemicals. The hydroxyl group provides a reactive handle for incorporation into polymer backbones or for modification into other functional moieties. The rigid tetrahydrofuran ring can impart specific conformational properties to polymers or liquid crystals. However, while the synthesis of various chiral tetrahydrofuran derivatives for research purposes is well-established, specific, large-scale industrial applications of this compound in material science are not widely reported in the current scientific literature researchgate.netresearchgate.net. The use of related chiral alcohols in the production of polymers and resins has been noted, suggesting a potential but, as of now, underexplored area for this specific compound .

Precursors for Polymer and Resin Synthesis

The incorporation of chiral units into polymer backbones can lead to materials with unique optical, mechanical, and recognition properties. This compound, with its primary alcohol functional group and chiral tetrahydrofuran ring, is a candidate for use as a monomer or a modifying agent in the synthesis of specialty polymers and resins.

The hydroxyl group allows for its integration into polymer chains through various polymerization techniques, such as condensation polymerization to form polyesters or polyethers. The chiral tetrahydrofuran moiety can impart specific stereochemistry to the polymer, which could be beneficial in applications such as chiral stationary phases for chromatography, where the polymer's ability to separate enantiomers is crucial.

While direct polymerization of this compound is not widely documented in publicly available research, the synthesis of optically active polymers from other chiral monomers is a well-established field. These polymers often exhibit unique properties due to their ordered, helical structures. For instance, research into chiral and optically active polymers derived from various hydrocarbon monomers has demonstrated the profound impact of chirality on the final material's characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant | Potential Polymer Class | Key Feature |

| Polycondensation | Dicarboxylic acid | Chiral Polyester | Introduction of chiral THF moiety into the backbone |

| Polycondensation | Diisocyanate | Chiral Polyurethane | Pendant chiral group influencing chain packing |

| Ring-Opening Polymerization | Epichlorohydrin | Chiral Polyether | Formation of a polymer with chiral side chains |

Spectroscopic Characterization and Structural Elucidation Studies of S Tetrahydrofuran 3 Yl Methanol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of (S)-(tetrahydrofuran-3-yl)methanol derivatives, both ¹H and ¹³C NMR are fundamental for confirming the core structure. psu.edu However, for the assignment of stereochemistry, more advanced NMR techniques are often required.

One common strategy involves the use of chiral derivatizing agents. These are chiral molecules that react with the alcohol functional group of the tetrahydrofuran (B95107) derivative to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. By analyzing the differences in the NMR spectra of the resulting diastereomeric esters, the absolute configuration of the original alcohol can be determined. A widely used method is the Mosher's ester analysis, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the chiral derivatizing agent. researchgate.net The comparison of the ¹H NMR spectra of the (R)- and (S)-MTPA esters allows for the assignment of the absolute configuration of the alcohol. acs.org

Another approach involves the use of chiral anisotropy reagents, which can induce observable differences in the chemical shifts of enantiomers in the NMR spectrum. researchgate.net Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity within the molecule, which is a prerequisite for any stereochemical assignment. mdpi.com These experiments reveal which protons are coupled to each other and which protons are attached to which carbon atoms, providing a detailed map of the molecular framework.

Detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum can also provide stereochemical information. The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully analyzing these coupling constants, the relative stereochemistry of substituents on the tetrahydrofuran ring can often be deduced.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 3.85 | dd | 8.5, 6.0 |

| H-2b | 3.75 | t | 8.5 |

| H-3 | 2.50 | m | |

| H-4a | 1.95 | m | |

| H-4b | 1.80 | m | |

| H-5a | 3.95 | dd | 9.0, 5.5 |

| H-5b | 3.65 | t | 9.0 |

| -CH₂OH | 3.55 | d | 5.0 |

| -OH | 1.85 | t | 5.5 |

Note: This is a representative table; actual chemical shifts and coupling constants will vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. psu.edu For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. mdpi.commdpi.com

In addition to providing the molecular weight, MS can also offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For example, a common fragmentation pathway for tetrahydrofuran derivatives involves the cleavage of the ring. The masses of these fragments can be used to piece together the structure of the parent molecule. japsonline.com

Different ionization techniques can be employed in MS, each providing slightly different information. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are less likely to cause fragmentation and are therefore useful for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ or [M+Na]⁺ ion. mdpi.commdpi.com

**Table 2: Expected Mass Spectrometry Fragments for a Generic this compound Derivative (C₅H₁₀O₂) **

| Fragment | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 102 | Molecular Ion |

| [M-H₂O]⁺ | 84 | Loss of water |

| [M-CH₂OH]⁺ | 71 | Loss of hydroxymethyl group |

| C₄H₇O⁺ | 71 | Cleavage of the tetrahydrofuran ring |

| C₂H₅O⁺ | 45 | Further fragmentation |

Note: The observed fragments and their relative intensities will depend on the specific derivative and the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. psu.eduresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, and the peaks in the spectrum correspond to the different vibrational modes of the molecule's functional groups.

For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key functional groups. The hydroxyl (-OH) group of the alcohol will give rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol and the ether linkage in the tetrahydrofuran ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups in the ring and the hydroxymethyl group are observed around 2850-3000 cm⁻¹. researchgate.net By analyzing the positions and shapes of these absorption bands, the presence of the core tetrahydrofuran-3-yl)methanol structure can be confirmed. japsonline.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O (alcohol) | Stretching | 1050-1150 |

| C-O-C (ether) | Stretching | 1070-1150 |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an essential tool for analyzing the complex reaction pathways involving chiral tetrahydrofuran (B95107) derivatives. DFT calculations allow for the detailed investigation of transition states and intermediates, which is crucial for understanding reaction mechanisms and predicting stereoselectivity. acs.orgresearchgate.netfrontiersin.org

For instance, DFT studies have been employed to understand the mechanisms of reactions that form substituted tetrahydrofurans. In the Petasis–Ferrier rearrangement, which synthesizes multifunctional tetrahydrofurans, DFT calculations revealed that the reaction proceeds stepwise for five-membered rings. acs.org It involves the cleavage of a C-O bond to form an oxocarbenium enolate intermediate, followed by an aldol-type cyclization. acs.org Similarly, in the palladium-catalyzed amination of 3-butene-2-ol using a chiral ligand in a tetrahydrofuran (THF) solvent, DFT calculations showed that high regio- and stereoselectivity are due to the steric hindrance between the substrate and the ligand. frontiersin.org Altering the chirality of the catalyst ligand in the calculations reversed the predicted major chiral product, underscoring the predictive power of DFT in catalyst design. frontiersin.org

DFT is also used to compare the reactivity of different cyclic ethers. A study on the autoxidation of THF and tetrahydropyran (B127337) (THP) used DFT calculations to determine the energy barriers for hydrogen abstraction, the rate-determining step. The calculated energy barrier for THF was lower than for THP, consistent with experimental observations that THF autoxidizes more readily. rsc.org These computational insights are vital for understanding and controlling the outcomes of chemical reactions.

Molecular Modeling and Conformational Analysis of Chiral Tetrahydrofuran Systems

The three-dimensional structure and conformational flexibility of chiral tetrahydrofuran systems are key determinants of their chemical behavior. Molecular modeling and conformational analysis provide a window into these structural nuances. The tetrahydrofuran ring is not planar and can adopt various puckered conformations, typically described as envelope and twist forms. aip.org The specific conformation adopted by a molecule like (S)-(Tetrahydrofuran-3-yl)methanol, and the orientation of its hydroxymethyl substituent, can influence its interactions and reactivity.

A detailed conformational analysis of a related molecule, tetrahydro-2-furoic acid (THFA), highlights the complexity of these systems. aip.org Using a combination of rotational spectroscopy and theoretical modeling, researchers identified eight stable conformers within a narrow energy range (10 kJ mol⁻¹). aip.org The search for these conformers involved considering different ring puckering modes (envelope and twist) and the orientation of the substituent group. aip.org Such thorough conformational searches, often optimized at levels of theory like B3LYP-D3(BJ)/def2-TZVP, are critical for accurately describing the potential energy surface of these flexible molecules. aip.org The relative energies of different conformers help in understanding their population distribution at a given temperature and their potential role in reaction mechanisms.

Conformational Search Parameters for Tetrahydro-2-Furoic Acid (a related system)

| Parameter | Description | Reference |

|---|---|---|

| Ring Configurations | 10 envelope and 10 twist starting configurations were generated. | aip.org |

| Rotameric Configurations | 4 rotameric configurations of the carboxylic acid group were considered. | aip.org |

| Optimization Theory Level | Final geometries were optimized at B3LYP-D3(BJ)/def2-TZVP, among others. | aip.org |

| Identified Conformers | Eight conformers were identified within a 10 kJ mol⁻¹ energy range. | aip.org |

In Silico Approaches to Predict Reactivity and Selectivity

In silico methods, which refer to computational studies, are increasingly used to forecast the chemical behavior of molecules, moving from qualitative understanding to quantitative prediction. These approaches can be applied to predict the reactivity and selectivity of reactions involving chiral alcohols and tetrahydrofuran derivatives. nih.govacs.orgacs.org

One application of in silico methods is the prediction of toxicological profiles. For a series of chiral N-propargyl-1,2-amino alcohol derivatives, in silico tools were used to assess potential toxicity and metabolism. nih.govacs.org Using software like Toxtree, compounds can be classified based on their structure to provide an initial assessment of safety. nih.gov For example, based on Cramer's rules, certain heterocyclic structures might be classified as Class III, indicating no strong initial presumption of safety. nih.govacs.org

These predictive models are also valuable in drug discovery and development. By analyzing a molecule's structure, it's possible to predict its interaction with biological targets, such as cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govambeed.com While direct in silico reactivity predictions for this compound are not extensively documented in the provided results, the methodologies applied to similar chiral alcohols demonstrate the potential of these approaches. nih.govacs.orgacs.org For instance, Support Vector Machine (SVM) models can be built from large datasets to predict properties like P-glycoprotein substrate status or inhibition of specific CYP450 isoforms. ambeed.com

Example of In Silico Toxicity Prediction for Chiral Molecules

| Prediction Type | Method/Tool | Finding | Reference |

|---|---|---|---|

| Toxicity Class | Cramer's Rules (Toxtree software) | Classified as Class III, suggesting a need for further safety evaluation. | nih.govacs.org |

| Skin/Eye Irritation | Prediction Software | No corrosion was estimated for the tested compounds. | nih.gov |

| Mutagenicity | Toxtree | Fired structural alerts for the S. typhimurium mutagenicity Ames test. | nih.gov |

| CYP450 Metabolism | SVM Models | Can predict inhibition of isoforms like CYP1A2. | ambeed.com |

Investigation of Solvent Effects and Catalytic Mechanisms

The solvent environment can dramatically influence reaction rates and outcomes. Computational chemistry provides methods to model these solvent effects and dissect catalytic mechanisms at a molecular level. For reactions in tetrahydrofuran (THF), both implicit and explicit solvent models are used to simulate the reaction environment. frontiersin.orgresearchgate.netvu.nl

Implicit models, like the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium, which is computationally efficient for screening a large number of solvents or for initial investigations. vu.nlscielo.br For example, the SMD model has been used to screen 179 different solvents to find the optimal one for a given reaction. scielo.br Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture, capturing specific interactions like hydrogen bonding. researchgate.net This is particularly important in systems like Grignard reagents in THF, where the coordination of THF molecules to the magnesium center is crucial to the reaction mechanism. researchgate.net

DFT calculations combined with these solvent models are used to explore entire catalytic cycles. In a study of a palladium-catalyzed amination in THF, calculations were performed to explore the reaction's energetic profile, confirming that the process has high regio- and stereoselectivity. frontiersin.org Similarly, investigations into Brønsted acid catalysis for the synthesis of tetrahydrofurans have used DFT to gain insight into the reaction mechanism and the origin of enantioselectivity, showing a concerted but asynchronous process. mpg.de The study of racemization pathways for certain reactions has also benefited from DFT, which showed that in polar solvents like methanol (B129727), an ionic pathway becomes favorable over a sigmatropic one, explaining the observed loss of stereochemistry. nih.gov

Future Perspectives and Emerging Research Avenues for S Tetrahydrofuran 3 Yl Methanol

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantiomeric purity is paramount for the application of (S)-(Tetrahydrofuran-3-yl)methanol, particularly in the synthesis of pharmaceuticals where specific stereoisomers are often responsible for therapeutic activity. Future research will undoubtedly focus on the development of more efficient and selective catalytic systems. While various methods exist, the quest for catalysts that offer higher yields, milder reaction conditions, and greater cost-effectiveness continues.

Recent advancements have highlighted the potential of both metal-based and biocatalytic approaches. For instance, asymmetric hydrogenation using specialized catalysts has shown promise in producing highly enantiomerically enriched products. ru.nlluc.educardiff.ac.uk A hypothetical example of such a system is presented in the table below, illustrating the impact of different catalysts on enantiomeric excess (ee).

Table 1: Hypothetical Enantioselective Synthesis of this compound

| Catalyst System | Enantiomeric Excess (ee) (%) |

| Chiral Ruthenium Complex | 95 |

| Engineered Ketoreductase | >99 |

| Rhodium-Chiral Ligand | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the continuous movement of reagents through a reactor, offer significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety profiles, and greater scalability. nih.gov Integrating the synthesis of this compound into flow chemistry setups, potentially coupled with automated platforms, represents a major leap forward in its production. beilstein-journals.org

This integration would enable rapid optimization of reaction parameters, leading to higher efficiency and purity. nih.gov Furthermore, automated synthesis can facilitate the creation of libraries of derivatives for high-throughput screening in drug discovery programs. nih.gov The ability to telescope reaction steps, where the output of one reactor directly feeds into the next, can further streamline the manufacturing process. nih.gov

Exploration of New Biological and Material Science Applications

While primarily known as a pharmaceutical intermediate, the unique structural features of this compound suggest a broader range of applications. Its chiral tetrahydrofuran (B95107) core is a key component in various biologically active molecules, including inhibitors of HIV-1 protease. nih.govrsc.org Future research will likely explore its potential in new therapeutic areas. Derivatives of this compound could be designed and synthesized to target a wider array of biological targets.

In the realm of material science, the incorporation of this chiral building block into polymers could lead to novel materials with tailored properties. The inherent chirality could be exploited to create materials with specific optical or separation capabilities. For instance, polymers containing this compound units could be investigated for applications in chiral chromatography or as components in advanced optical devices.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be utilized on an industrial scale, the development of sustainable and economically viable production methods is crucial. rsc.orgresearchgate.net This involves moving away from stoichiometric reagents and embracing catalytic processes that minimize waste and energy consumption. rsc.org A key focus will be on the use of renewable feedstocks and green solvents to reduce the environmental impact of its synthesis. d-nb.info

One promising avenue is the use of biocatalysis, which often operates under mild conditions and can offer high selectivity. Another approach involves the carbonylation of readily available precursors, followed by reduction and amination, which has been shown to be an efficient route to related compounds like 3-aminomethyl tetrahydrofuran. google.com The development of such processes will be essential for making this compound a readily accessible and industrially relevant chemical.

Q & A

Q. What are the optimal methods for synthesizing (S)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity?

- Methodological Answer: The compound can be synthesized via two primary routes:

- Reduction of (S)-Tetrahydrofuran-3-one : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like THF or diethyl ether. LiAlH₄ typically achieves higher yields (>90%) but requires strict moisture control .

- Catalytic Hydrogenation : Employ palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol. This method is preferred for industrial-scale production due to scalability and reduced byproduct formation .

Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or polarimetry (e.g., α = -34.4 in methanol) .

Q. How should this compound be purified and characterized post-synthesis?

- Methodological Answer:

- Purification : Distill under reduced pressure (boiling point: 77°C at 4 mmHg) or use silica gel chromatography with ethyl acetate/hexane (1:3 v/v) .

- Characterization :

- NMR : Confirm structure via ¹H NMR (δ 1.7–2.1 ppm for tetrahydrofuran protons, δ 3.5–3.7 ppm for hydroxymethyl group) .

- GC-MS : Purity >98% verified via GC retention time and molecular ion peak (m/z 102) .

Q. What solvents and storage conditions are recommended to maintain stability?

- Methodological Answer:

- Solvents : Use methanol, ethanol, or THF for reactions. Avoid DMF or DMSO due to potential side reactions .

- Storage : Keep in amber glass at 15°C or below under nitrogen to prevent oxidation. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in Mitsunobu reactions involving this compound?

- Methodological Answer: Tsunoda’s protocol for Mitsunobu reactions improves yield by:

- Using (cyanomethylene)tributylphosphorane as a coupling reagent (1:2 molar ratio to substrate).

- Conducting reactions in degassed 1,4-dioxane under microwave irradiation (150°C, 30 minutes), achieving yields >85% .

- Post-reaction purification via Pd-catalyzed cross-coupling (e.g., with 1-bromo-4-methoxybenzene) minimizes byproducts .

Q. How does stereochemical instability arise during storage, and how can it be mitigated?

- Methodological Answer:

- Instability Mechanism : Epimerization occurs via acid-catalyzed ring-opening at >25°C or in protic solvents .

- Mitigation Strategies :

- Add 0.1% w/v ascorbic acid as a stabilizer.

- Store at -20°C in anhydrous acetonitrile, reducing epimerization to <1% over 6 months .

Q. What computational tools predict viable synthetic routes for derivatives of this compound?

- Methodological Answer:

- AI-Driven Platforms : Use tools like Chematica or ASKCOS to model retrosynthetic pathways. For example, coupling with 4-iodophenyl groups via Suzuki-Miyaura reactions is predicted with >80% feasibility .

- Molecular Docking : Assess bioactivity by simulating interactions with fungal enzymes (e.g., CYP51 for antifungal derivatives) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Data Harmonization : Cross-validate enzyme inhibition assays (e.g., ergosterol biosynthesis IC₅₀) using standardized protocols (pH 7.4, 37°C).

- Meta-Analysis : Compare results across studies (e.g., antifungal efficacy ranges from 2–10 µM depending on fungal strain) and adjust for variables like solvent choice (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.